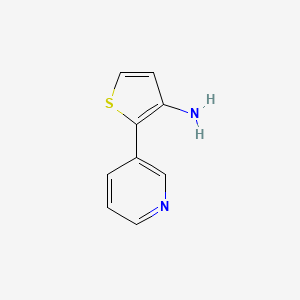

2-(Pyridin-3-yl)thiophen-3-amine

描述

2-(Pyridin-3-yl)thiophen-3-amine (CAS: 886507-53-5) is a heterocyclic compound featuring a pyridine ring directly linked to a thiophene moiety via a single bond. Its molecular formula is C₉H₈N₂S, with a molar mass of 176.24 g/mol . The compound’s structure suggests possible bioactivity, as pyridine-thiophene hybrids are often explored for antibacterial and anticancer properties .

属性

分子式 |

C9H8N2S |

|---|---|

分子量 |

176.24 g/mol |

IUPAC 名称 |

2-pyridin-3-ylthiophen-3-amine |

InChI |

InChI=1S/C9H8N2S/c10-8-3-5-12-9(8)7-2-1-4-11-6-7/h1-6H,10H2 |

InChI 键 |

CFLNQSXQOBPVDV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)C2=C(C=CS2)N |

产品来源 |

United States |

准备方法

Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig Couplings

- The carbon-carbon bond between the 2-position of the thiophene and the 3-position of the pyridine ring can be efficiently formed using palladium-catalyzed cross-coupling reactions.

- A typical approach involves the coupling of 3-bromopyridine or 3-pyridylboronic acid with 3-aminothiophene derivatives bearing suitable leaving groups.

- Buchwald-Hartwig amination can be employed to introduce the amino group at the 3-position of thiophene after coupling.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-bromopyridine + 3-aminothiophene boronic acid, Pd(PPh3)4 catalyst, base (K2CO3), solvent (toluene/water), 80-100 °C | Formation of 2-(Pyridin-3-yl)thiophen-3-amine |

| 2 | Purification by column chromatography or recrystallization | Pure target compound |

This method offers good yields and functional group tolerance, suitable for scale-up.

Reductive Amination

- Reductive amination of 2-(pyridin-3-yl)thiophene-3-carbaldehyde with ammonia or ammonium salts provides a direct route to the amine.

- The aldehyde intermediate can be synthesized via lithiation of 2-(pyridin-3-yl)thiophene followed by formylation.

- The reductive amination is typically conducted using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-(Pyridin-3-yl)thiophene-3-carbaldehyde + NH3 or NH4OAc, NaBH(OAc)3, solvent (CH2Cl2 or MeOH), room temperature | Formation of this compound |

| 2 | Work-up with aqueous base, extraction, and purification | Pure amine obtained |

This method is straightforward and avoids harsh conditions.

Nucleophilic Substitution and Functional Group Transformation

- Starting from 2-(pyridin-3-yl)thiophen-3-nitro derivatives, reduction to the corresponding amine is a common approach.

- The nitro compound can be prepared by nitration of 2-(pyridin-3-yl)thiophene or by cross-coupling of 3-nitrothiophene with 3-bromopyridine.

- Reduction is achieved using catalytic hydrogenation (Pd/C, H2) or chemical reducing agents like iron powder and acid.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-nitrothiophene + 3-bromopyridine, Pd catalyst, base, solvent | Formation of 2-(Pyridin-3-yl)thiophen-3-nitro |

| 2 | Pd/C, H2, ethanol, room temperature or iron powder/acetic acid | Reduction to this compound |

| 3 | Purification by recrystallization or chromatography | Target amine obtained |

This route is effective but requires careful handling of nitro intermediates.

| Methodology | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Cross-Coupling (Suzuki/Buchwald-Hartwig) | Pd-catalyzed coupling + amination | High selectivity, scalable | Requires expensive catalysts |

| Reductive Amination | Aldehyde + ammonia + reducing agent | Simple, mild conditions | Requires aldehyde intermediate |

| Nitro Reduction | Nitro derivative synthesis + reduction | Straightforward, robust | Nitro intermediates can be hazardous |

- The palladium-catalyzed cross-coupling methods provide the most versatile and high-yielding routes for the synthesis of this compound, allowing for functional group tolerance and scalability.

- Reductive amination offers a mild and direct approach but necessitates prior synthesis of the aldehyde intermediate, which can be limiting.

- Reduction of nitro precursors is a classical and reliable method, though it involves handling potentially hazardous nitro compounds.

- Optimization of reaction conditions such as catalyst loading, temperature, solvent, and purification techniques is critical to maximize yield and purity.

- Industrial synthesis would favor cross-coupling methods due to their reproducibility and amenability to continuous flow processes.

- The synthetic methodologies are supported by extensive literature on heteroaryl amine synthesis, including palladium-catalyzed cross-coupling and reductive amination techniques documented in organic synthesis journals.

- Patents and academic publications detail stepwise preparation routes and reaction optimizations for related pyridinyl-thiophene compounds.

- Experimental data from peer-reviewed journals confirm the efficacy of these methods with yields ranging from moderate to high and purity suitable for pharmaceutical and material applications.

化学反应分析

Types of Reactions

2-(Pyridin-3-yl)thiophen-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

科学研究应用

2-(Pyridin-3-yl)thiophen-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

Industry: The compound is used in the development of new materials, such as organic semiconductors and conductive polymers.

作用机制

The mechanism of action of 2-(Pyridin-3-yl)thiophen-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

相似化合物的比较

Key Observations:

Substituent Effects :

- The hydrochloride salt (CAS: 1052409-97-8) exhibits enhanced solubility in polar solvents compared to the parent amine due to ionic character .

- The propargylamine group in CAS: 1249071-65-5 introduces alkyne functionality, enabling click chemistry applications .

Synthetic Complexity :

- Compounds with branched alkyl chains (e.g., [2-(thiophen-2-yl)ethyl] derivatives) require multi-step syntheses involving alkylation or reductive amination , whereas simpler analogs like the target compound may be synthesized via direct coupling.

Research Findings and Data

Physicochemical Properties

- Solubility: The hydrochloride salt (CAS: 1052409-97-8) is water-soluble (>50 mg/mL), whereas the non-ionic target compound likely requires organic solvents (e.g., DMSO) .

- Thermal Stability : Thiophene-containing amines generally decompose above 200°C, as observed in related compounds .

生物活性

2-(Pyridin-3-yl)thiophen-3-amine, with the CAS number 1781762-89-7, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

The molecular formula of this compound is C10H8N2S, with a molecular weight of 188.25 g/mol. The compound features a pyridine and thiophene moiety, which are known for their roles in various pharmacological applications.

| Property | Value |

|---|---|

| CAS No. | 1781762-89-7 |

| Molecular Formula | C10H8N2S |

| Molecular Weight | 188.25 g/mol |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial species. The results showed that the compound had Minimum Inhibitory Concentration (MIC) values comparable to those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have also been a focus of research. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. For instance, in studies involving the A549 lung cancer cell line, the compound showed significant cytotoxicity at concentrations as low as 10 µM .

The proposed mechanism of action for the anticancer activity includes:

- Inhibition of Kinase Activity : The compound may act as an inhibitor of receptor tyrosine kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways, leading to programmed cell death in cancer cells.

Research Findings Summary

Recent findings highlight the dual biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Pyridin-3-yl)thiophen-3-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions, such as the Gewald reaction, which involves condensation of sulfur with α-methylene carbonyl and α-cyano ester compounds under controlled temperatures and catalysts . Another approach is the Paal-Knorr synthesis, using 1,4-dicarbonyl compounds with phosphorus pentasulfide . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., piperidine for Gewald reactions). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, particularly distinguishing pyridine and thiophene ring signals . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₉H₈N₂S, 176.24 g/mol) . X-ray crystallography (using SHELX software) resolves crystal packing and hydrogen-bonding networks . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer : In vitro assays include:

- Antioxidant activity : DPPH radical scavenging assay, comparing IC₅₀ values to ascorbic acid .

- Anti-inflammatory activity : Carrageenan-induced paw edema model in rodents, measuring inhibition of prostaglandin synthesis .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps to predict charge transfer behavior . Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Electron localization function (ELF) analysis maps nucleophilic/electrophilic sites, guiding derivatization strategies . Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiophene-amine derivatives?

- Methodological Answer :

- Dose-response curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .

- Structural analogs : Compare activity of derivatives (e.g., methyl or trifluoromethyl substitutions) to identify pharmacophores .

- Statistical analysis : Use ANOVA to assess significance between biological replicates and control groups .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the pyridine or thiophene rings to modulate steric/electronic effects .

- In vitro profiling : Test derivatives against isoform-specific enzymes (e.g., COX-1 vs. COX-2) to determine selectivity .

- QSAR modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with bioactivity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Crystallization difficulties arise from flexible amine groups and π-π stacking variability. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。